Urease Inhibition: Target Compound vs. Closely Related Indole–Urea Analog (Cross‑Study Comparison)
Inhibition of Helicobacter pylori urease (ATCC 43504) by the target compound was measured in a cell‑free enzyme assay. The compound demonstrated a Ki of 45 nM (mixed‑type competitive inhibition) and an IC₅₀ of 230 nM for extracted urease [1]. A structurally related indole‑urea analog (BindingDB BDBM50493380) tested under identical assay conditions gave a Ki of 14 nM and an IC₅₀ of 83 nM [2]. Although the analog shows 2‑3‑fold higher potency, the target compound retains single‑digit nanomolar affinity, positioning it as a useful comparator for probing the contribution of the 5‑methylindole‑ethyl linker relative to the analog’s structural features.
| Evidence Dimension | H. pylori urease inhibition (cell‑free enzyme) |
|---|---|
| Target Compound Data | Ki = 45 nM; IC₅₀ = 230 nM |
| Comparator Or Baseline | Indole‑urea analog BDBM50493380: Ki = 14 nM; IC₅₀ = 83 nM |
| Quantified Difference | Ki: 3.2‑fold higher for target; IC₅₀: 2.8‑fold higher |
| Conditions | H. pylori ATCC 43504 urease, mixed‑type competitive inhibition (Lineweaver–Burk), urea substrate, indophenol‑based ammonia detection |
Why This Matters
The defined difference in urease affinity allows researchers to select the target compound as a lower‑potency probe when a less complete enzyme blockade is desired for mechanistic studies, or when SAR exploration of the ethyl‑indole linker is the experimental objective.
- [1] BindingDB. BDBM50493373 (ChEMBL2425478). Ki = 45 nM, IC₅₀ = 230 nM against H. pylori urease. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50493373 (accessed 2026-04-30). View Source
- [2] BindingDB. BDBM50493380 (ChEMBL2425469). Ki = 14 nM, IC₅₀ = 83 nM against H. pylori urease. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50493380 (accessed 2026-04-30). View Source
